molecular formula C24H18BrNO2 B15028259 2-{(E)-2-[4-(benzyloxy)-3-bromophenyl]ethenyl}quinolin-8-ol

2-{(E)-2-[4-(benzyloxy)-3-bromophenyl]ethenyl}quinolin-8-ol

Cat. No.: B15028259
M. Wt: 432.3 g/mol
InChI Key: XLWJHKGPGNSYSG-FMIVXFBMSA-N
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Description

2-[(1E)-2-[4-(BENZYLOXY)-3-BROMOPHENYL]ETHENYL]QUINOLIN-8-OL is a complex organic compound with a unique structure that includes a quinoline core, a benzyloxy group, and a bromophenyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[(1E)-2-[4-(BENZYLOXY)-3-BROMOPHENYL]ETHENYL]QUINOLIN-8-OL typically involves multiple steps, including the formation of the quinoline core, the introduction of the benzyloxy group, and the bromination of the phenyl ring. Common synthetic routes may involve:

    Formation of the Quinoline Core: This can be achieved through the Skraup synthesis, which involves the condensation of aniline with glycerol in the presence of sulfuric acid and an oxidizing agent.

    Introduction of the Benzyloxy Group: This step can be performed using a Williamson ether synthesis, where a phenol is reacted with benzyl chloride in the presence of a base.

    Bromination of the Phenyl Ring: Bromination can be carried out using bromine or N-bromosuccinimide (NBS) in the presence of a catalyst.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, automated synthesis, and advanced purification techniques such as chromatography.

Chemical Reactions Analysis

Types of Reactions

2-[(1E)-2-[4-(BENZYLOXY)-3-BROMOPHENYL]ETHENYL]QUINOLIN-8-OL can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction can be achieved using hydrogen gas in the presence of a palladium catalyst.

    Substitution: The bromine atom on the phenyl ring can be substituted with other groups using nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic conditions.

    Reduction: Hydrogen gas with palladium on carbon (Pd/C) as a catalyst.

    Substitution: Sodium hydroxide or other strong bases for nucleophilic substitution.

Major Products

    Oxidation: Formation of quinoline derivatives with additional oxygen-containing functional groups.

    Reduction: Formation of reduced quinoline derivatives.

    Substitution: Formation of substituted quinoline derivatives with various functional groups replacing the bromine atom.

Scientific Research Applications

2-[(1E)-2-[4-(BENZYLOXY)-3-BROMOPHENYL]ETHENYL]QUINOLIN-8-OL has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex organic molecules.

    Biology: Studied for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential use in drug development, particularly for targeting specific molecular pathways.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 2-[(1E)-2-[4-(BENZYLOXY)-3-BROMOPHENYL]ETHENYL]QUINOLIN-8-OL involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact molecular targets and pathways can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    2-[(1E)-2-[4-(BENZYLOXY)PHENYL]ETHENYL]QUINOLIN-8-OL: Lacks the bromine atom on the phenyl ring.

    2-[(1E)-2-[4-(METHOXY)PHENYL]ETHENYL]QUINOLIN-8-OL: Contains a methoxy group instead of a benzyloxy group.

Uniqueness

2-[(1E)-2-[4-(BENZYLOXY)-3-BROMOPHENYL]ETHENYL]QUINOLIN-8-OL is unique due to the presence of both the benzyloxy and bromophenyl groups, which can impart distinct chemical and biological properties

Properties

Molecular Formula

C24H18BrNO2

Molecular Weight

432.3 g/mol

IUPAC Name

2-[(E)-2-(3-bromo-4-phenylmethoxyphenyl)ethenyl]quinolin-8-ol

InChI

InChI=1S/C24H18BrNO2/c25-21-15-17(10-14-23(21)28-16-18-5-2-1-3-6-18)9-12-20-13-11-19-7-4-8-22(27)24(19)26-20/h1-15,27H,16H2/b12-9+

InChI Key

XLWJHKGPGNSYSG-FMIVXFBMSA-N

Isomeric SMILES

C1=CC=C(C=C1)COC2=C(C=C(C=C2)/C=C/C3=NC4=C(C=CC=C4O)C=C3)Br

Canonical SMILES

C1=CC=C(C=C1)COC2=C(C=C(C=C2)C=CC3=NC4=C(C=CC=C4O)C=C3)Br

Origin of Product

United States

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